molecular formula C20H24N2O2 B6039481 5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B6039481
M. Wt: 324.4 g/mol
InChI Key: LRAOYRRKDLSYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione is a complex organic compound featuring both indole and cyclohexane-dione moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the indole derivative. Common methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclohexane-dione moiety can be introduced through aldol condensation reactions, followed by cyclization.

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesis techniques and high-throughput screening to optimize reaction conditions. Catalysts and solvents are chosen to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione apart is its unique combination of indole and cyclohexane-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethyliminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-13-14(15-6-4-5-7-17(15)22-13)8-9-21-12-16-18(23)10-20(2,3)11-19(16)24/h4-7,12,22-23H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAOYRRKDLSYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN=CC3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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